(4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid typically involves the reaction of 4-oxo-1,4-dihydroquinazoline with boronic acid reagents. One common method is the hydroboration of alkenes or alkynes, which involves the addition of a B–H bond over an unsaturated bond to form the corresponding boronic acid . This reaction is generally rapid and can be conducted under mild conditions.
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration processes. These methods are designed to be efficient and environmentally benign, utilizing readily available starting materials and catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include various boronic esters, borates, and carbon-carbon bonded compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
(4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. This process transfers the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this reaction include the palladium catalyst and the organic substrates participating in the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid include other boronic acids and boronate esters, such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Properties
Molecular Formula |
C8H7BN2O3 |
---|---|
Molecular Weight |
189.97 g/mol |
IUPAC Name |
(4-oxo-3H-quinazolin-6-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4,13-14H,(H,10,11,12) |
InChI Key |
GCOFLWLXWDQSCQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CNC2=O)(O)O |
Origin of Product |
United States |
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